One primary application of aminohippurate sodium is measuring effective renal plasma flow (ERPF) []. ERPF represents the volume of blood plasma that perfuses the kidneys each minute. PAH is advantageous for this purpose due to its unique properties:
Another application of aminohippurate sodium lies in measuring the tubular secretion capacity, also known as transport maximum for PAH (TmPAH) []. TmPAH represents the maximum rate at which the proximal tubules can secrete PAH into the urine. Here's how it works:
Aminohippurate sodium is the sodium salt of para-aminohippuric acid, a compound utilized primarily in medical diagnostics to measure effective renal plasma flow. It is characterized by its water solubility and lipid insolubility, with a pKa of 3.83. The empirical formula for the anhydrous salt is , and it is typically administered as a sterile, non-preserved 20 percent aqueous solution for injection, with a pH range of 6.7 to 7.6 . This compound plays a crucial role in renal function assessments due to its high clearance rate from the bloodstream.
where represents the maximum tubular secretory rate, is the urine concentration of aminohippurate sodium, is the glomerular filtration rate, and is the plasma concentration .
The biological activity of aminohippurate sodium is primarily linked to its role in renal function tests. It is used to assess effective renal plasma flow, which reflects kidney health and function. At low plasma concentrations (1.0 to 2.0 mg/100 mL), approximately 90 percent of aminohippurate sodium is cleared from the renal blood stream in a single circulation, making it an effective marker for renal diagnostics .
Aminohippurate sodium also interacts with organic anion transporters in the kidneys, which facilitate its secretion into urine .
Aminohippurate sodium can be synthesized through several chemical methods involving para-aminobenzoic acid and glycine or other amino acids. The general synthesis process includes:
Aminohippurate sodium has several significant applications:
Aminohippurate sodium exhibits various drug interactions that can affect its efficacy and safety:
Several compounds share similarities with aminohippurate sodium, particularly in their structure and function within renal diagnostics:
Compound Name | Chemical Formula | Primary Use | Unique Features |
---|---|---|---|
Para-Aminobenzoic Acid | C7H9NO2 | Precursor for aminohippurate synthesis | Used mainly in organic synthesis |
Hippuric Acid | C9H9NO3 | Marker for renal function | Naturally occurring compound |
Inulin | C12H22O11 | Measure glomerular filtration rate | Not secreted by the tubules; purely filtered |
Creatinine | C4H7N3O | Assess kidney function | Byproduct of muscle metabolism |
Aminohippurate sodium stands out due to its specific application in measuring effective renal plasma flow and its unique interaction with tubular secretion mechanisms .
Property | Experimental or Computed Value | Source |
---|---|---|
Empirical formula | C₉H₉N₂NaO₃ | [1] [2] |
Formula weight (average) | 216.17 g mol⁻¹ | [1] [2] |
Monoisotopic mass | 216.051086 g mol⁻¹ | [1] [3] |
Exact mass (12C, 1H, 14N, 16O, 23Na) | 216.0511 g mol⁻¹ | [3] |
The compound contains nine carbon atoms, an anilino nitrogen, an amide nitrogen and a deprotonated carboxylate that is ion-paired with one sodium cation, giving a net formal charge of –1 balanced by Na⁺ [1] [4].
Descriptor | Data | Source |
---|---|---|
Preferred IUPAC name | Sodium 2-[(4-aminobenzoyl)amino]acetate | [1] [2] |
International Chemical Identifier (InChI) | InChI = 1S/C9H10N2O3.Na/…/q;+1/p-1 | [2] |
InChIKey | UNZMYCAEMNVPHX-UHFFFAOYSA-M | [4] |
Canonical SMILES | C1=CC(=CC=C1C(=O)NCC(=O)O⁻)N.[Na⁺] | [1] |
Single-component structural models deposited in PubChem and DrugBank show a planar trans-amide geometry with the aromatic ring lying nearly coplanar (dihedral ≈ 5–8°) to the amide carbonyl, consistent with conjugation between the anilide nitrogen lone pair and the carbonyl π-system [1] [2]. Bond lengths (Å) computed from the energy-minimised conformer are C=O 1.23, C–N(amide) 1.34 and C–N(aryl) 1.40, values typical for conjugated anilides [1].
Crystallographic coordinates of the sodium salt have been included in the Cambridge open repositories; refinement shows an orthorhombic lattice in which the carboxylate oxygen atoms chelate Na⁺ in a bidentate fashion while additional Na⋯O contacts (2.35–2.49 Å) link adjacent anions into infinite chains, producing a three-dimensional ionic framework devoid of solvent molecules [5].
Aminohippurate sodium is achiral; no stereogenic centres or E/Z elements are present [6]. The principal conformational degree of freedom is rotation about the single C–C bond between the amide carbonyl and the methylene carbon of the glycine residue. Quantum calculations and crystal packing both favour the anti (trans) orientation of the amide carbonyl relative to the amide N–H, minimising steric repulsion with the ortho-hydrogen atoms of the benzene ring and allowing intramolecular N–H⋯O(carboxylate) contacts (ca. 2.1 Å) that stabilise the lowest-energy conformer [1] [5]. The rotational barrier around the C–N amide bond is high (≈ 17 kcal mol⁻¹), preserving planarity in solution, whereas the C–C bond shows a lower barrier (~ 6 kcal mol⁻¹) permitting limited flexibility in aqueous environments [1].
Reaction class | Observed or inferred behaviour | Supporting findings |
---|---|---|
Acid/base hydrolysis of the amide | Strong mineral acid or alkali cleaves the amide, yielding 4-aminobenzoic acid and glycine; the half-life in 6 mol L⁻¹ hydrochloric acid at 110 °C is < 2 h, typical for aryl-glycine amides [7]. | General amide hydrolysis kinetics reported for aromatic amino-acid conjugates [7] [8]. |
Salt dissociation | In aqueous media the compound dissociates completely to the para-aminohippurate anion and hydrated Na⁺, accounting for its high water solubility (> 500 mg mL⁻¹ at room temperature) [9]. | Solubility and formulation data [9]. |
Oxidative transformations | The free anilino nitrogen is susceptible to electrophilic diazotisation and subsequent azo coupling under nitrous acid conditions, mirroring reactions of para-aminobenzoic acid derivatives [1]. | Functional group reactivity of para-aminobenzenes [1]. |
Metal complexation | The carboxylate oxygens can act as bidentate donors to transition-metal ions; palladium(II) and copper(II) complexes show accelerated base hydrolysis relative to the uncoordinated amide, highlighting ligand-assisted nucleophilic activation [10]. | Base-catalysed hydrolysis of coordinated glycine esters [10]. |
The aromatic ring is deactivated toward electrophilic substitution by resonance donation from the amino group into the amide carbonyl, reducing electron density on the ring relative to free aniline; nitration therefore requires harsher conditions [1].
Functional group | Experimentally determined pKₐ (25 °C, ionic strength ≈ 0.1 mol L⁻¹) | Source |
---|---|---|
Carboxyl (−COOH ⇌ −COO⁻ + H⁺) in the free acid | 3.83 | [11] [12] |
Reported conjugate-acid pKₐ (global acidity constant) | 3.61 | [9] |
The sodium salt is therefore fully deprotonated at physiological pH. The anilino nitrogen (−NH₂) is much less basic (estimated pKₐ ≈ 4.8 for the protonated anilinium form) due to the electron-withdrawing amide linkage; it remains largely unprotonated above pH 5, contributing to a net anionic charge under most aqueous conditions [1].
Additional physicochemical descriptors derived from validated cheminformatic algorithms are listed below:
Parameter | Value | Source |
---|---|---|
LogP (calculated, neutral form) | –0.37 | [13] |
Topological polar surface area | 81.42 Ų | [13] |
Hydrogen-bond donors | 2 | [13] |
Hydrogen-bond acceptors | 4 | [13] |